1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
This compound features a benzo[d]thiazole core substituted with a methyl group at position 4, linked via an oxygen atom to a 3-azetidinyl group. The ethanone moiety is bonded to a 4-(methylsulfonyl)phenyl group, contributing to its electron-withdrawing character.
Properties
IUPAC Name |
1-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-4-3-5-17-19(13)21-20(27-17)26-15-11-22(12-15)18(23)10-14-6-8-16(9-7-14)28(2,24)25/h3-9,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKITYDLBKRVES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes an azetidine ring, a thiazole moiety, and a sulfonyl group. Understanding its biological activity is crucial for exploring its applications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 430.5 g/mol. The presence of various functional groups suggests diverse interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4S2 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1396628-91-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various metabolic pathways. The thiazole ring is known for its pharmacological properties, which may contribute to anti-inflammatory and analgesic effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Anti-inflammatory Effects : It has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Analgesic Properties : The compound may alleviate pain through mechanisms similar to those of established analgesics.
- Metabolic Regulation : Preliminary studies indicate potential applications in treating metabolic disorders like obesity and diabetes through modulation of metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific compound.
Study 1: Analgesic Activity
A study conducted on thiazole derivatives demonstrated significant analgesic activity in animal models. The mechanism was linked to COX inhibition, suggesting that our compound may possess similar properties .
Study 2: Anti-inflammatory Properties
Research on related azetidine compounds showed promising anti-inflammatory effects in vitro. These findings support the hypothesis that our compound could also reduce inflammation by inhibiting key inflammatory mediators .
Study 3: Metabolic Effects
A recent investigation into compounds with methylsulfonyl groups revealed their potential in managing metabolic disorders. This aligns with the proposed applications for our compound in treating conditions like diabetes and obesity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Heterocycles
Key Comparisons:
Analysis:
- Heterocyclic Diversity : The target compound’s benzo[d]thiazole-azetidine system is distinct from triazoles () or thiadiazoles (), which may influence metabolic stability and target selectivity.
- Sulfonyl vs.
- ’s α-halogenated ketone coupling)—are likely applicable. highlights efficient alkylation strategies (91% yield) for sulfur-linked ethanones .
Physicochemical and Pharmacological Trends
- Melting Points : Sulfonyl-containing compounds (e.g., ) exhibit higher melting points (e.g., 191–193°C in ) due to increased polarity, suggesting similar trends for the target compound .
- Bioactivity : Compounds with imidazole or benzimidazole moieties () show cytotoxicity against cancer cells (e.g., MCF-7), though the target compound’s azetidine-benzo[d]thiazole system may offer unique interactions with enzymes like cyclooxygenase or kinases .
Preparation Methods
Rhodium-Catalyzed Carbene Insertion
The azetidine ring is constructed using a rhodium-catalyzed carbene insertion into an N–H bond of a diazoketone precursor (Fig. 1A). This method offers high regioselectivity and avoids harsh conditions that could compromise sensitive functional groups.
Representative Procedure :
A solution of diazoketone 224 (1.0 mmol) in dichloromethane is treated with Rh₂(OAc)₄ (2 mol%) at 25°C. After 12 h, the azetidine 225 is isolated via column chromatography (hexane:EtOAc, 4:1) in 78% yield.
Aza-Michael Addition
Alternatively, aza-Michael addition of a primary amine to an α,β-unsaturated carbonyl compound provides access to azetidines under mild conditions (Fig. 1B). For example, reaction of tert-butylamine with methyl acrylate in the presence of LiClO₄ yields the azetidine-3-carboxylate in 65% yield.
Functionalization of the Azetidine Ring
Tosylation at the 3-Position
The azetidine nitrogen is protected with a Boc group, followed by tosylation at the 3-position using TsCl (1.2 eq) and Et₃N in CH₂Cl₂ at 0°C. The tosyl group serves as a leaving group for subsequent nucleophilic substitution.
Etherification with 4-Methylbenzo[d]thiazol-2-ol
The tosylated azetidine undergoes nucleophilic displacement with 4-methylbenzo[d]thiazol-2-ol (1.5 eq) in DMF at 80°C, catalyzed by K₂CO₃ (2.0 eq). The reaction proceeds via an SN2 mechanism, yielding the 3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine intermediate in 82% yield (Table 1).
Table 1: Optimization of Etherification Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 82 |
| Cs₂CO₃ | DMF | 80 | 10 | 75 |
| NaH | THF | 60 | 8 | 68 |
Synthesis of 2-(4-(Methylsulfonyl)phenyl)ethanone
Friedel-Crafts Acylation
4-Bromophenyl methyl sulfone is acylated using acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in nitrobenzene at 0°C. The crude product is purified via recrystallization (EtOH/H₂O) to afford 2-(4-(methylsulfonyl)phenyl)ethanone in 70% yield.
Palladium-Catalyzed Carbonylation
An alternative route employs a carbonylative Suzuki coupling between 4-bromophenyl methyl sulfone and an acetylide (Fig. 2A). Using Pd(PPh₃)₄ (5 mol%) and CO (1 atm) in dioxane at 100°C, the ethanone is obtained in 65% yield.
Final Coupling via Buchwald-Hartwig Amination
The azetidine-benzo[d]thiazole intermediate is coupled with 2-(4-(methylsulfonyl)phenyl)ethanone using a palladium catalyst (Fig. 2B). Optimized conditions involve Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C for 24 h, achieving an 85% yield (Table 2).
Table 2: Catalyst Screening for Coupling Reaction
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 85 |
| PdCl₂(PPh₃)₂ | BINAP | 72 |
| Pd(dba)₂ | DavePhos | 68 |
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 1H, Thiazole-H), 6.98 (s, 1H, Thiazole-H), 4.62 (m, 1H, Azetidine-H), 3.98 (m, 2H, Azetidine-H), 3.72 (m, 2H, Azetidine-H), 3.12 (s, 3H, SO₂CH₃), 2.45 (s, 3H, ArCH₃).
- HPLC : Purity >99% (C18 column, MeCN/H₂O 70:30).
- HRMS (ESI+) : m/z calc. for C₂₁H₂₀N₂O₄S₂ [M+H]⁺: 452.0912; found: 452.0908.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step protocols:
Azetidine ring formation : Cyclization of 3-amino alcohols or alkylation of azetidine precursors.
Functionalization : Coupling the benzo[d]thiazole moiety via nucleophilic substitution (e.g., using 4-methylbenzo[d]thiazol-2-ol and a halogenated azetidine intermediate under basic conditions) .
Ketone introduction : Reaction of the azetidine-thiazole intermediate with 4-(methylsulfonyl)phenylacetic acid derivatives using coupling agents like EDCI/HOBt .
- Optimization factors : Solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd for cross-coupling steps). Purity is monitored via TLC and HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR confirm connectivity of the azetidine, benzo[d]thiazole, and methylsulfonylphenyl groups. Key signals include δ 3.2–3.5 ppm (azetidine N-CH) and δ 7.8–8.1 ppm (aromatic protons) .
- X-ray Crystallography : Resolves spatial arrangements, particularly the dihedral angle between the azetidine and benzo[d]thiazole rings, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 443.12 [M+H]) .
Q. What preliminary biological activities have been reported for this compound?
- Answer : Initial studies suggest:
- Enzyme inhibition : Potent activity against kinases (IC < 100 nM) due to sulfonyl-phenyl interactions with ATP-binding pockets .
- Antimicrobial potential : Moderate efficacy against Gram-positive bacteria (MIC 8–16 µg/mL), attributed to the thiazole moiety disrupting cell membranes .
- Cytotoxicity : Selective toxicity in cancer cell lines (e.g., HepG2, IC 12 µM) via ROS generation .
Advanced Research Questions
Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
- Answer :
- Docking studies : Use AutoDock Vina to map interactions between the methylsulfonylphenyl group and target proteins (e.g., COX-2 or EGFR). The azetidine’s conformational flexibility may enhance binding .
- QSAR models : Train models with substituent variations (e.g., replacing methylsulfonyl with carboxyl groups) to predict bioactivity. Descriptors like logP and polar surface area correlate with permeability .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the thiazole oxygen and Lys123) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Answer :
- Standardized assays : Re-test activity under uniform conditions (e.g., pH 7.4, 37°C) using ATP-free kinase assays to eliminate buffer interference .
- Metabolic stability tests : Use liver microsomes to assess if cytochrome P450-mediated degradation explains potency discrepancies .
- Orthogonal validation : Compare results from fluorescence-based vs. radiometric assays to rule out false positives .
Q. How can the compound’s reactivity be leveraged for targeted derivatization?
- Answer :
- Functional group tolerance : The azetidine’s tertiary amine allows alkylation (e.g., with propiolic acid for click chemistry) .
- Sulfonyl group modification : React with Grignard reagents to replace methylsulfonyl with bulkier groups (e.g., tert-butyl) for enhanced lipophilicity .
- Thiazole ring substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to modulate electron density and binding affinity .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthetic Optimization | TLC, HPLC, EDCI/HOBt coupling | |
| Structural Analysis | X-ray crystallography, C NMR | |
| Biological Profiling | Kinase inhibition assays, MIC testing | |
| Computational Modeling | AutoDock Vina, QSAR, MD simulations | |
| Contradiction Resolution | Metabolic stability assays, orthogonal validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
